Propanamide Saturated Bridge vs. Acrylamide Unsaturated Bridge: Conformational and Synthetic Divergence
N-Benzyl-3-(3,4-dimethoxyphenyl)propanamide contains a fully saturated propanamide bridge (-CH₂-CH₂-C(=O)-NH-), distinguishing it from the more extensively studied α,β-unsaturated acrylamide derivatives such as (E)-3-(3,4-dimethoxyphenyl)-N-(4-hydroxyphenethyl)acrylamide (NED-135) and related cinnamic acid amides. The saturated bridge eliminates the conjugated π-system present in acrylamides, resulting in distinct conformational flexibility, lack of Michael acceptor electrophilicity, and different metabolic susceptibility [1].
| Evidence Dimension | Bridge saturation and conjugation status |
|---|---|
| Target Compound Data | Saturated C-C single bond; sp³ hybridized carbons; no conjugated π-system |
| Comparator Or Baseline | Acrylamide derivatives (e.g., NED-135): α,β-unsaturated C=C bond; conjugated π-system spanning aryl to amide carbonyl |
| Quantified Difference | Qualitative structural distinction: saturated vs. unsaturated; absence vs. presence of Michael acceptor electrophilicity |
| Conditions | Structural comparison based on chemical connectivity; no biological assay performed in the source reference |
Why This Matters
This structural distinction dictates fundamentally different reactivity profiles: the saturated propanamide scaffold avoids covalent adduct formation via Michael addition, making it suitable for applications where irreversible target modification is undesirable.
- [1] Hwang SH, et al. A natural piper-amide-like compound NED-135 exhibits a potent inhibitory effect on the invasive breast cancer cells. (Referenced as acrylamide comparator structure). Available at: https://www.curehunter.com View Source
